![molecular formula C8H10N4S B5300146 7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300146.png)
7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family and has been found to possess a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. For example, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation and pain. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be studied for various applications. Additionally, its low toxicity profile makes it a safe compound to work with in the lab. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine. One direction is the development of new synthetic methods for the compound to improve its yield and purity. Another direction is the study of its potential use as an antifungal, antiviral, and anticancer agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One such method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with 1,3-dimethyl-2-imidazolidinone. Another method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with ethyl chloroformate in the presence of a base, followed by cyclization with 1,3-dimethyl-2-imidazolidinone.
Scientific Research Applications
7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to possess various biological activities, making it a promising candidate for scientific research. It has been studied for its potential use as an antifungal, antiviral, and anticancer agent. Additionally, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
7-ethylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-3-13-7-4-6(2)11-8-9-5-10-12(7)8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUALCZLCCISPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=NC2=NC=NN12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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